molecular formula C13H15NO2 B1267117 4-(Diprop-2-en-1-ylamino)benzoic acid CAS No. 35754-95-1

4-(Diprop-2-en-1-ylamino)benzoic acid

Cat. No. B1267117
CAS RN: 35754-95-1
M. Wt: 217.26 g/mol
InChI Key: LFOSPEFIHLUGKL-UHFFFAOYSA-N
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Description

4-(Diprop-2-en-1-ylamino)benzoic acid belongs to a class of organic compounds known for their diverse chemical reactions and properties. Its structure suggests potential for interactions and transformations characteristic of benzoic acid derivatives and amino functionalities.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves catalytic reactions or functional group transformations. For instance, Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid showcases a method for converting alcohols into esters, highlighting a versatile approach for modifying benzoic acid derivatives (Muramoto et al., 2013).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including variations in substituents, significantly influences their chemical behavior. For example, analysis of different polymorphs of 4-(N,N-dimethylamino)benzoic acid reveals how slight changes can affect molecular packing and interactions, which are crucial for understanding the properties of 4-(Diprop-2-en-1-ylamino)benzoic acid (Aakeröy et al., 2005).

Chemical Reactions and Properties

The reactivity of benzoic acid derivatives is often explored through their ability to form complexes or undergo specific reactions. For example, 4-(N,N-Dimethylamino)benzoic Acid has been shown to exhibit selectivity in anion recognition, demonstrating its chemical reactivity and potential for forming new compounds (Hou & Kobiro, 2006).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It’s important to handle 4-(Diprop-2-en-1-ylamino)benzoic acid with appropriate safety measures.

Future Directions

While specific future directions for 4-(Diprop-2-en-1-ylamino)benzoic acid are not mentioned in the search results, research into similar compounds often focuses on their potential applications in medicine and environmental science .

properties

IUPAC Name

4-[bis(prop-2-enyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-14(10-4-2)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOSPEFIHLUGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300546
Record name 4-(diprop-2-en-1-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(prop-2-enyl)amino]benzoic acid

CAS RN

35754-95-1
Record name NSC137547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(diprop-2-en-1-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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